Acetic acid, (9-acridinylthio)-, hydrazide
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Overview
Description
Acetic acid, (9-acridinylthio)-, hydrazide is a chemical compound with the molecular formula C15H13N3OS It is characterized by the presence of an acridine moiety, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9-acridinylthio)-, hydrazide typically involves the reaction of 9-acridinylthioacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (9-acridinylthio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides and derivatives.
Scientific Research Applications
Acetic acid, (9-acridinylthio)-, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (9-acridinylthio)-, hydrazide involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (9-anthracenylthio)-, hydrazide
- Acetic acid, (9-phenanthrylthio)-, hydrazide
- Acetic acid, (9-benzothiazolylthio)-, hydrazide
Uniqueness
Acetic acid, (9-acridinylthio)-, hydrazide is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This distinguishes it from similar compounds that may have different aromatic systems, leading to variations in their chemical and biological properties.
Properties
CAS No. |
129885-01-4 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-acridin-9-ylsulfanylacetohydrazide |
InChI |
InChI=1S/C15H13N3OS/c16-18-14(19)9-20-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9,16H2,(H,18,19) |
InChI Key |
SZIFEWAZAJDYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC(=O)NN |
Origin of Product |
United States |
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